![molecular formula C25H27Cl2NO B5214880 3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide](/img/structure/B5214880.png)
3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide, also known as A-836,339, is a potent and selective cannabinoid receptor CB1 antagonist. It was first synthesized in 2005 by Abbott Laboratories and has since been used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide selectively binds to the CB1 receptor and blocks its activation by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system and its downstream effects.
Biochemical and Physiological Effects
3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide has been shown to decrease food intake in rats, suggesting a potential role in the treatment of obesity. It has also been shown to decrease the rewarding effects of drugs of abuse such as cocaine and morphine, suggesting a potential role in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide in lab experiments is its high selectivity for the CB1 receptor, which allows for specific targeting of the endocannabinoid system. However, one limitation is its potential off-target effects, which may affect the interpretation of results.
Future Directions
For the use of 3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide in scientific research include further studies on its potential therapeutic applications in the treatment of obesity and addiction. Additionally, research on the effects of chronic administration of 3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide on the endocannabinoid system and its downstream effects may provide valuable insights into the long-term effects of CB1 receptor antagonism.
Synthesis Methods
The synthesis of 3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide involves several steps, including the reaction of 3,5-dichlorobenzoyl chloride with 1-adamantylamine to form 3,5-dichloro-N-(1-adamantyl)benzamide. This compound is then reacted with 4-methylphenylmagnesium bromide to form the final product, 3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide.
Scientific Research Applications
3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide has been used in scientific research to study the endocannabinoid system and its role in various physiological processes such as pain, appetite, and addiction. It has also been used to study the effects of cannabinoid receptor antagonists on the brain and behavior.
properties
IUPAC Name |
3,5-dichloro-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2NO/c1-16-2-4-20(5-3-16)25-12-17-6-18(13-25)11-24(10-17,14-25)15-28-23(29)19-7-21(26)9-22(27)8-19/h2-5,7-9,17-18H,6,10-15H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBQIRTDPERNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CNC(=O)C5=CC(=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.